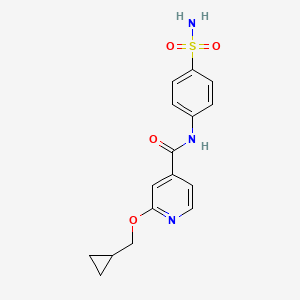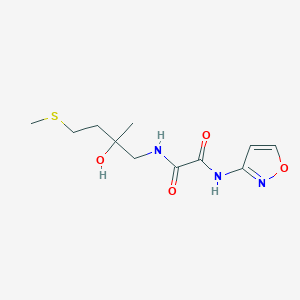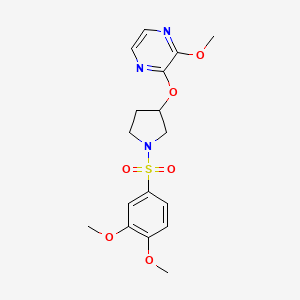
3-Amino-1,1-difluoropentan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,1-difluoropentan-2-ol hydrochloride, also known as DFHO, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs with enhanced therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1,1-difluoropentan-2-ol hydrochloride is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. 3-Amino-1,1-difluoropentan-2-ol hydrochloride has been shown to inhibit the activity of certain enzymes involved in the replication of viruses and bacteria. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-Amino-1,1-difluoropentan-2-ol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Amino-1,1-difluoropentan-2-ol hydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory disorders such as arthritis. Additionally, 3-Amino-1,1-difluoropentan-2-ol hydrochloride has been shown to enhance the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-1,1-difluoropentan-2-ol hydrochloride has a number of advantages as a chemical compound for use in lab experiments. It is relatively easy to synthesize and produces high yields of pure product. Additionally, 3-Amino-1,1-difluoropentan-2-ol hydrochloride has a unique structure that makes it a promising candidate for the development of new drugs with enhanced therapeutic properties. However, 3-Amino-1,1-difluoropentan-2-ol hydrochloride also has some limitations for use in lab experiments. It is highly reactive and can be difficult to handle, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-Amino-1,1-difluoropentan-2-ol hydrochloride. One area of interest is the development of new drugs based on the structure of 3-Amino-1,1-difluoropentan-2-ol hydrochloride. Researchers are also investigating the potential use of 3-Amino-1,1-difluoropentan-2-ol hydrochloride in the treatment of neurological disorders such as Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of 3-Amino-1,1-difluoropentan-2-ol hydrochloride and its potential applications in the treatment of cancer, viral infections, and other diseases.
Synthesemethoden
The synthesis of 3-Amino-1,1-difluoropentan-2-ol hydrochloride involves the reaction of 3,3-difluoropent-1-ene with hydroxylamine hydrochloride in the presence of a catalyst such as sodium hydroxide. The resulting product is then treated with an acid to obtain the final product, 3-Amino-1,1-difluoropentan-2-ol hydrochloride. This synthesis method has been optimized to produce high yields of pure 3-Amino-1,1-difluoropentan-2-ol hydrochloride.
Wissenschaftliche Forschungsanwendungen
3-Amino-1,1-difluoropentan-2-ol hydrochloride has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. 3-Amino-1,1-difluoropentan-2-ol hydrochloride has also been investigated for its potential use as a chiral building block in the synthesis of new drugs. Additionally, 3-Amino-1,1-difluoropentan-2-ol hydrochloride has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-amino-1,1-difluoropentan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-2-3(8)4(9)5(6)7;/h3-5,9H,2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXKBKUNRUECFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(F)F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1-difluoropentan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)


![3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid](/img/structure/B2942785.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)
![4-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2942788.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942790.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)



